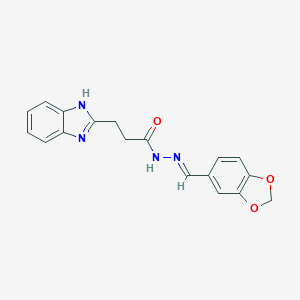
3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide, also known as BBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BBP is a potent inhibitor of protein tyrosine phosphatases, which play a crucial role in cellular signaling pathways.
科学研究应用
3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer. 3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
作用机制
3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that regulate cellular signaling pathways. PTPs play a crucial role in the regulation of cell growth, differentiation, and survival. By inhibiting PTP activity, 3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide disrupts the balance of cellular signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, 3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide has been found to have anti-inflammatory and anti-oxidant effects. It has also been shown to improve insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
One of the advantages of 3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide is its potent inhibitory activity against PTPs, which makes it a valuable tool for studying cellular signaling pathways. However, 3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide has some limitations as well. It has low solubility in aqueous solutions, which can make it difficult to work with in lab experiments. Additionally, 3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide has not been extensively studied in vivo, and its potential toxicity and side effects are not well understood.
未来方向
There are several future directions for 3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide research. One area of interest is the development of more potent and selective PTP inhibitors based on the structure of 3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide. Another area of interest is the investigation of 3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide's potential as a therapeutic agent for cancer and other diseases. Finally, further studies are needed to understand the mechanism of action, toxicity, and pharmacokinetics of 3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide in vivo.
Conclusion:
In conclusion, 3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide is a promising chemical compound that has potential applications in cancer research and other areas of biomedical research. Its potent inhibitory activity against PTPs makes it a valuable tool for studying cellular signaling pathways. However, further studies are needed to fully understand the mechanism of action, toxicity, and potential therapeutic applications of 3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide.
合成方法
The synthesis of 3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide involves the condensation of 2-(1H-benzimidazol-2-yl) hydrazinecarboxamide and 1,3-benzodioxole-5-carbaldehyde in ethanol. The reaction is catalyzed by acetic acid, and the resulting product is purified by recrystallization. The yield of 3-(1H-benzimidazol-2-yl)-N'-(1,3-benzodioxol-5-ylmethylene)propanohydrazide is approximately 70%.
属性
分子式 |
C18H16N4O3 |
|---|---|
分子量 |
336.3 g/mol |
IUPAC 名称 |
3-(1H-benzimidazol-2-yl)-N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]propanamide |
InChI |
InChI=1S/C18H16N4O3/c23-18(8-7-17-20-13-3-1-2-4-14(13)21-17)22-19-10-12-5-6-15-16(9-12)25-11-24-15/h1-6,9-10H,7-8,11H2,(H,20,21)(H,22,23)/b19-10+ |
InChI 键 |
LUGHKHGQFANVPE-VXLYETTFSA-N |
手性 SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CCC3=NC4=CC=CC=C4N3 |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CCC3=NC4=CC=CC=C4N3 |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CCC3=NC4=CC=CC=C4N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(4-chlorophenyl)-2-ethoxy-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B293214.png)
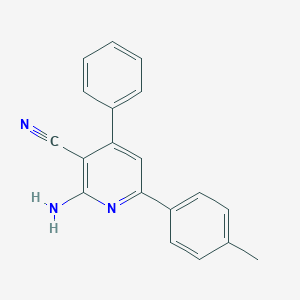

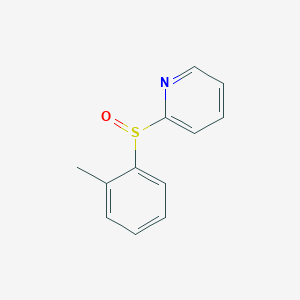

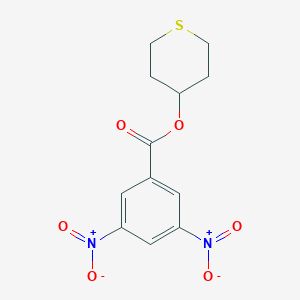
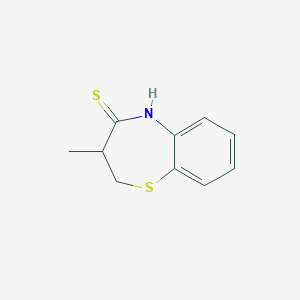
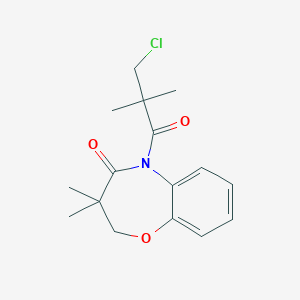
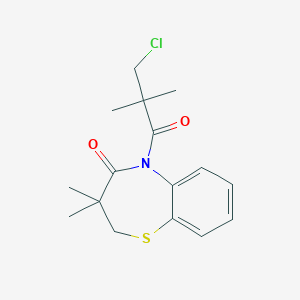
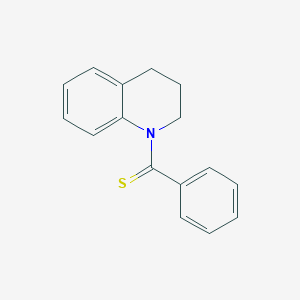
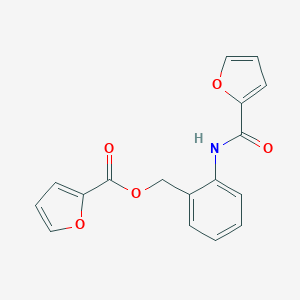
![Ethyl 2-[(4-methylbenzothioyl)amino]benzoate](/img/structure/B293230.png)
![2-[(2,2-Dimethylpropanoyl)amino]benzyl pivalate](/img/structure/B293231.png)
![Ethyl 2-[methacryloyl(methyl)amino]benzoate](/img/structure/B293234.png)